molecular formula C19H16Cl2O5 B4884971 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

Cat. No. B4884971
M. Wt: 395.2 g/mol
InChI Key: PSPZIFRRCHUXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate, also known as DMOB, is a chemical compound that has been studied for its potential applications in scientific research. DMOB is a derivative of butyric acid and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the inhibition of histone deacetylase (HDAC) enzymes. HDAC enzymes are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to inhibit HDAC enzymes in vitro and in vivo, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been shown to induce the expression of tumor suppressor genes, such as p21 and p27, and to inhibit the expression of oncogenes, such as c-Myc. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce cell cycle arrest and to inhibit angiogenesis, the process by which new blood vessels are formed.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in lab experiments is its specificity for HDAC enzymes. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been shown to selectively inhibit HDAC enzymes, without affecting other enzymes involved in gene expression. However, one limitation of using 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is its solubility in aqueous solutions. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate is poorly soluble in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. One direction is the development of more potent and selective HDAC inhibitors based on the structure of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate. Another direction is the investigation of the synergistic effects of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate with other anticancer agents, such as chemotherapy drugs or other HDAC inhibitors. Additionally, the use of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate in animal models of cancer could provide valuable insights into its potential clinical applications.

Synthesis Methods

The synthesis method of 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate involves the reaction of 3,4-dichlorophenylacetic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate as a white crystalline solid with a melting point of 177-179°C.

Scientific Research Applications

2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(3,4-dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

[2-(3,4-dichlorophenyl)-2-oxoethyl] 4-(4-methoxyphenyl)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2O5/c1-25-14-5-2-12(3-6-14)17(22)8-9-19(24)26-11-18(23)13-4-7-15(20)16(21)10-13/h2-7,10H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPZIFRRCHUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC(=O)OCC(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)-2-oxoethyl 4-(4-methoxyphenyl)-4-oxobutanoate

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